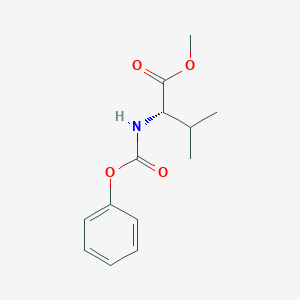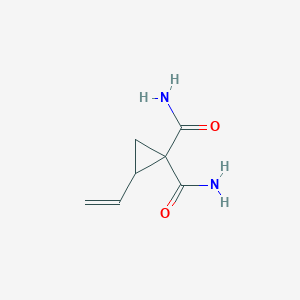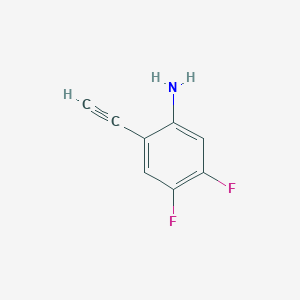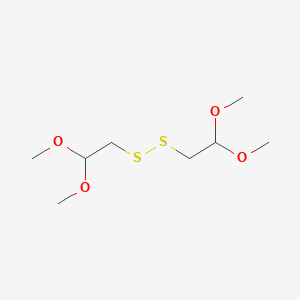
tert-Butyl (2-(propylamino)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (2-(propylamino)ethyl)carbamate, also known as A-438079, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the P2X7 receptor, which is involved in various physiological and pathological processes.
Wirkmechanismus
Tert-Butyl (2-(propylamino)ethyl)carbamate acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. tert-Butyl (2-(propylamino)ethyl)carbamate blocks the activation of the P2X7 receptor, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
tert-Butyl (2-(propylamino)ethyl)carbamate has been shown to have several biochemical and physiological effects, including reducing the influx of calcium ions, reducing the release of pro-inflammatory cytokines and chemokines, and reducing the activation of microglia and astrocytes. It has also been shown to have analgesic effects by reducing the sensitivity of nociceptive neurons and reducing the release of substance P.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl (2-(propylamino)ethyl)carbamate has several advantages for lab experiments, including its high selectivity and potency, its ability to penetrate the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its limited solubility in aqueous solutions and its relatively short half-life in vivo.
Zukünftige Richtungen
There are several future directions for the research on tert-Butyl (2-(propylamino)ethyl)carbamate. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another direction is to develop more potent and selective P2X7 receptor antagonists that can overcome the limitations of tert-Butyl (2-(propylamino)ethyl)carbamate. Moreover, the development of new delivery systems, such as nanoparticles and liposomes, may improve the pharmacokinetics and bioavailability of tert-Butyl (2-(propylamino)ethyl)carbamate.
Synthesemethoden
The synthesis of tert-Butyl (2-(propylamino)ethyl)carbamate involves several steps, starting with the reaction of tert-butyl isocyanate with 2-(propylamino)ethanol. The resulting product is then treated with hydrochloric acid to obtain the final compound. The purity and yield of tert-Butyl (2-(propylamino)ethyl)carbamate can be improved by using various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (2-(propylamino)ethyl)carbamate has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. tert-Butyl (2-(propylamino)ethyl)carbamate also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
152193-01-6 |
|---|---|
Produktname |
tert-Butyl (2-(propylamino)ethyl)carbamate |
Molekularformel |
C10H22N2O2 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
tert-butyl N-[2-(propylamino)ethyl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-5-6-11-7-8-12-9(13)14-10(2,3)4/h11H,5-8H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
NYODQEVNDGLFRF-UHFFFAOYSA-N |
SMILES |
CCCNCCNC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCNCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B115153.png)
![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)